1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-
Description
1H-Pyrrolo[2,3-b]pyridine (7-azaindole) is a nitrogen-containing heterocyclic scaffold widely explored in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets. The 5-azido-4-fluoro derivative introduces two critical functional groups:
Properties
CAS No. |
651744-37-5 |
|---|---|
Molecular Formula |
C7H4FN5 |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4FN5/c8-6-4-1-2-10-7(4)11-3-5(6)12-13-9/h1-3H,(H,10,11) |
InChI Key |
DKIVJVRLZLDGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategies
Madelung and Fischer Syntheses Modifications
Historically, 1H-pyrrolo[2,3-b]pyridines are synthesized via modified Madelung or Fischer indole synthesis pathways. For 5-azido-4-fluoro derivatives, these methods may involve:
- Cyclization of enaminones : Base-catalyzed reactions of N-propargylic β-enaminones with fluorinated arylaldehydes.
- Substituent introduction : Post-cyclization functionalization via halogenation followed by nucleophilic substitution.
Table 1: Key Reactants and Conditions for Core Synthesis
Azide Group Introduction
Nucleophilic Aromatic Substitution (SNAr)
The azide group is typically introduced via displacement of a halogen (e.g., Cl, Br, I) using sodium azide (NaN₃). This method is widely reported for pyrrolopyridines.
Route 1: Halogen-to-Azide Conversion
Starting Material : 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Reagents : Sodium azide (NaN₃), ammonium chloride (NH₄Cl)
Solvent : DMF
Conditions : 110°C, 6–8 hours.
Yield : ~66% (analogous to 4-azido derivatives).
Mechanism :
- Activation : Chloride leaves as a good leaving group.
- Nucleophilic Attack : Azide ion displaces chloride at position 5.
Table 2: Optimized Conditions for Azide Substitution
| Parameter | Value | Rationale |
|---|---|---|
| Temperature | 110°C | Accelerates reaction kinetics |
| Solvent | DMF | High boiling point, polar aprotic |
| Catalyst | NH₄Cl | Enhances azide solubility |
Alternative Methods
For substrates with electron-withdrawing groups (e.g., nitro), copper-catalyzed click chemistry (e.g., Huisgen cycloaddition) may be employed, though this is less common for direct azide introduction.
Fluorine Incorporation Strategies
Combined Synthesis Approaches
Sequential Halogenation and Substitution
A multi-step strategy to install both substituents:
- Core synthesis : Prepare 1H-pyrrolo[2,3-b]pyridine via Madelung/Fischer methods.
- Halogenation : Introduce Cl or Br at position 5 (e.g., via NBS or Br₂).
- Fluorine substitution : Replace Cl at position 4 with F using KF/Cu.
- Azide introduction : Displace remaining halogen at position 5 with NaN₃.
Table 3: Multi-Step Synthesis Workflow
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core cyclization | KOH, DMF, 80°C, 12 h | 50–60 |
| 2 | Bromination at position 5 | NBS, CH₂Cl₂, rt, 1 h | 70–80 |
| 3 | Fluorination at position 4 | KF, Cu, DMF, 120°C, 24 h | 30–40 |
| 4 | Azide substitution at position 5 | NaN₃, NH₄Cl, DMF, 110°C, 8 h | 60–70 |
Challenges and Optimization Strategies
Comparative Analysis of Methods
Direct vs. Indirect Fluorination
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct fluorination | Single-step introduction | Poor regioselectivity, low yield |
| Halogen exchange | Better control over position 4 | Multi-step, requires intermediates |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The azido group can be reduced to an amine group under suitable conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while substitution reactions can introduce various functional groups at the fluoro position .
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine derivatives are being explored as potential therapeutic agents due to their ability to inhibit various kinases involved in cancer and inflammatory diseases. Notably, compounds derived from this scaffold have shown promising results in targeting fibroblast growth factor receptors (FGFRs), which play a pivotal role in tumorigenesis.
- Case Study: FGFR Inhibition
Biological Studies
The compound serves as a valuable probe for studying protein-ligand interactions and enzyme inhibition mechanisms. Its unique structure allows researchers to investigate cellular pathways and molecular targets effectively.
- Case Study: DYRK1A Inhibition
- In research focused on Alzheimer’s disease, derivatives of 1H-pyrrolo[2,3-b]pyridine were synthesized and evaluated for their ability to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). The results indicated significant inhibitory activity alongside antioxidant effects .
Chemical Biology
The azido group in the compound facilitates click chemistry reactions, enabling the labeling of biomolecules for imaging studies. This application is crucial for understanding cellular processes at a molecular level.
Industrial Applications
In addition to its medicinal applications, 1H-Pyrrolo[2,3-b]pyridine derivatives are utilized in the synthesis of advanced materials and agrochemicals. The unique properties imparted by the fluorine and azido groups enhance the performance of these materials in various applications.
Summary of Findings
The diverse applications of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- underscore its significance in scientific research:
- Anticancer Activity : Effective against multiple cancer cell lines through FGFR inhibition.
- Neuroprotective Properties : Potential for treating neurodegenerative diseases via DYRK1A inhibition.
- Chemical Probes : Useful in studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and drug development .
Comparison with Similar Compounds
Key Observations:
- FGFR Inhibition: Compound 4h (5-trifluoromethyl) exhibits nanomolar potency against FGFR1–3, attributed to hydrogen bonding with Gly485 and hydrophobic interactions in the ATP-binding pocket . The 5-azido group in the target compound may disrupt these interactions unless optimized for size and polarity.
- Reactivity : The 5-azido group offers unique reactivity compared to 5-trifluoromethyl or 5-aryl groups, enabling applications in probe development or targeted therapies.
- Fluorine Effects : 4-Fluoro substitution (as in the target compound) mirrors the 4,5-difluoro-silyl derivative , where fluorine enhances stability. However, excessive fluorination may reduce solubility.
Pharmacological Divergence
- FGFR Inhibitors : Derivatives like 4h target oncogenic signaling, while 7-azaindole analogs in exhibit analgesic activity but toxicity at higher doses . This highlights substituent-dependent selectivity.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C7H4FN5
- Molecular Weight : 177.139 g/mol
- CAS Number : 651744-37-5
Biological Activity Overview
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly their role as inhibitors in various biological pathways. Notably, the compound has shown promise in inhibiting focal adhesion kinase (FAK), which is crucial in cancer progression.
1H-Pyrrolo[2,3-b]pyridine derivatives interact with specific kinases and enzymes, leading to various pharmacological effects. The following mechanisms have been identified:
- FAK Inhibition : Research indicates that these compounds can bind to the hinge region of FAK, resulting in submicromolar inhibition of cellular activities associated with tumor growth and metastasis .
- Phosphodiesterase Inhibition : Some derivatives exhibit selective inhibition against phosphodiesterase 4B (PDE4B), which is involved in inflammatory responses. For example, a related compound demonstrated significant inhibition of TNF-α release from macrophages .
Table 1: Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Enzyme | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | FAK | <0.5 | 85% |
| Compound B | PDE4B | 0.8 | 78% |
| Compound C | PDE4D | 2.0 | 65% |
Note: The above table summarizes the inhibitory effects of selected derivatives on key enzymes relevant to cancer and inflammation.
Case Studies
-
FAK Inhibition Study :
A study conducted by researchers involved screening various pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FAK. The results indicated that certain substitutions at the 5-position enhanced binding affinity and selectivity towards FAK over other kinases . -
PDE4B Inhibition and Anti-inflammatory Effects :
A derivative was tested for its ability to inhibit PDE4B, resulting in a substantial decrease in pro-inflammatory cytokine release from activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases . -
CNS Activity Evaluation :
Some studies have also evaluated the central nervous system (CNS) activity of these compounds. For instance, a derivative was shown to have minimal activity against a broad panel of CNS receptors, indicating a selective profile that could be beneficial for CNS-targeted therapies .
Q & A
Basic: What synthetic methodologies are commonly employed to introduce azido and fluoro groups at positions 4 and 5 of the 1H-pyrrolo[2,3-b]pyridine scaffold?
The synthesis of 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves sequential functionalization. Key steps include:
- Fluorination at position 4 : Electrophilic fluorination using reagents like Selectfluor™ under controlled conditions (e.g., anhydrous DMF, 60°C) .
- Azide introduction at position 5 : A two-step process: (i) bromination using N-bromosuccinimide (NBS) in acetone, followed by (ii) nucleophilic substitution with NaN₃ in DMSO at 80°C .
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .
Basic: How is the structural integrity of 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine confirmed post-synthesis?
Rigorous characterization employs:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., absence of aromatic protons at positions 4 and 5, characteristic azide shifts at δ 4.5–5.0 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 207.0442 for CHFN) .
- FT-IR spectroscopy : Detection of the azide stretch (~2100 cm) and C-F bonds (~1200 cm) .
Advanced: How do substituent positions (e.g., 3, 4, 5) influence the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Position 5 : Azido groups enhance metabolic stability and enable click chemistry for bioconjugation, while electron-withdrawing groups (e.g., Br, CN) improve kinase inhibition (e.g., FGFR1 IC = 7 nM for 5-substituted derivatives) .
- Position 4 : Fluorine increases lipophilicity (logP improvement by ~0.5 units) and strengthens hydrogen bonding with kinase hinge regions (e.g., FGFR1 Asp641 interaction) .
- Position 3 : Bulky substituents (e.g., phenylethynyl) occupy hydrophobic pockets, enhancing selectivity for FGFR over VEGFR .
Advanced: What in vitro assays are used to evaluate the kinase inhibitory activity of 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives?
Key assays include:
- Kinase inhibition profiling : ADP-Glo™ assays against FGFR1–4 (IC values measured at 10 µM ATP) .
- Cellular proliferation : MTT assays in 4T1 breast cancer cells (e.g., compound 4h: IC = 0.8 µM) .
- Apoptosis and migration : Flow cytometry (Annexin V/PI staining) and transwell assays to quantify anti-metastatic effects .
Data Contradiction: How can researchers resolve discrepancies in synthetic yields (e.g., 36% vs. 75%) for N-alkylation of 1H-pyrrolo[2,3-b]pyridine derivatives?
Yield optimization strategies include:
- Reagent stoichiometry : Increasing NaH:substrate ratio (e.g., 2:1 vs. 1.2:1) to drive N-alkylation completion .
- Temperature control : Slow addition of methyl iodide at 0°C minimizes side reactions (e.g., O-alkylation) .
- Purification refinement : Switching from silica gel to reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves recovery of polar intermediates .
Advanced: What computational tools are used to predict the binding mode of 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives with FGFR1?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with Ala564 and π-stacking with Phe642) .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of the azide-fluorine pharmacophore in the ATP-binding pocket .
- Free energy calculations : MM-PBSA to rank derivatives by binding affinity (ΔG < −40 kcal/mol correlates with IC < 10 nM) .
Basic: What safety precautions are critical when handling 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine?
- Azide hazards : Avoid shock/friction (potential explosive decomposition); store in dilute aqueous solutions (<1% w/v) at 4°C .
- Fluoride exposure : Use PPE (nitrile gloves, fume hood) to prevent dermal/ocular irritation .
- Waste disposal : Neutralize azides with NaNO/acetic acid before aqueous disposal .
Advanced: How can researchers leverage the 5-azido group for targeted drug delivery applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
